molecular formula C13H10N2OS B2736425 (E)-2-[(1-methyl-1H-pyrrol-2-yl)carbonyl]-3-(3-thienyl)-2-propenenitrile CAS No. 900019-56-9

(E)-2-[(1-methyl-1H-pyrrol-2-yl)carbonyl]-3-(3-thienyl)-2-propenenitrile

Cat. No.: B2736425
CAS No.: 900019-56-9
M. Wt: 242.3
InChI Key: ZRKDYLHNTXLSTL-YRNVUSSQSA-N
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Description

(E)-2-[(1-methyl-1H-pyrrol-2-yl)carbonyl]-3-(3-thienyl)-2-propenenitrile is an organic compound characterized by its unique structure, which includes a pyrrole ring, a thiophene ring, and a propenenitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-[(1-methyl-1H-pyrrol-2-yl)carbonyl]-3-(3-thienyl)-2-propenenitrile typically involves the following steps:

    Starting Materials: The synthesis begins with 1-methyl-1H-pyrrole-2-carboxylic acid and 3-thiophenecarboxaldehyde.

    Condensation Reaction: These starting materials undergo a condensation reaction in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) to form the intermediate compound.

    Nitrile Formation: The intermediate is then treated with a nitrile source, such as acetonitrile, under acidic conditions to introduce the nitrile group, resulting in the formation of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(E)-2-[(1-methyl-1H-pyrrol-2-yl)carbonyl]-3-(3-thienyl)-2-propenenitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) to reduce the nitrile group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile group can be replaced by other nucleophiles such as amines or alcohols.

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, H2O2

    Reduction: H2/Pd-C, LiAlH4

    Substitution: NaOH, KOH, NH3

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines.

Scientific Research Applications

Chemistry

In chemistry, (E)-2-[(1-methyl-1H-pyrrol-2-yl)carbonyl]-3-(3-thienyl)-2-propenenitrile is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its ability to interact with biological macromolecules makes it a valuable tool for understanding biochemical processes.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases, such as cancer or neurological disorders.

Industry

In the industrial sector, this compound can be used in the production of advanced materials, such as conductive polymers and organic semiconductors. Its electronic properties make it suitable for applications in electronics and optoelectronics.

Mechanism of Action

The mechanism of action of (E)-2-[(1-methyl-1H-pyrrol-2-yl)carbonyl]-3-(3-thienyl)-2-propenenitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • (E)-2-[(1-methyl-1H-pyrrol-2-yl)carbonyl]-3-phenyl-2-propenenitrile
  • (E)-2-[(1-methyl-1H-pyrrol-2-yl)carbonyl]-3-(2-thienyl)-2-propenenitrile
  • (E)-2-[(1-methyl-1H-pyrrol-2-yl)carbonyl]-3-(4-thienyl)-2-propenenitrile

Uniqueness

Compared to similar compounds, (E)-2-[(1-methyl-1H-pyrrol-2-yl)carbonyl]-3-(3-thienyl)-2-propenenitrile stands out due to its specific electronic and steric properties, which influence its reactivity and interactions with biological targets. The presence of both pyrrole and thiophene rings in its structure provides a unique combination of aromaticity and electronic characteristics, making it a versatile compound for various applications.

Properties

IUPAC Name

(E)-2-(1-methylpyrrole-2-carbonyl)-3-thiophen-3-ylprop-2-enenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2OS/c1-15-5-2-3-12(15)13(16)11(8-14)7-10-4-6-17-9-10/h2-7,9H,1H3/b11-7+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRKDYLHNTXLSTL-YRNVUSSQSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C1C(=O)C(=CC2=CSC=C2)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C=CC=C1C(=O)/C(=C/C2=CSC=C2)/C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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